molecular formula C5H7BrN2O2 B029760 5-(2-Bromoethyl)hydantoin CAS No. 7471-52-5

5-(2-Bromoethyl)hydantoin

Cat. No.: B029760
CAS No.: 7471-52-5
M. Wt: 207.03 g/mol
InChI Key: FFNNVNAMCNAOIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Bromoethyl)hydantoin: is a chemical compound with the molecular formula C5H7BrN2O2 and a molecular weight of 207.03 g/mol . It is a derivative of hydantoin, a heterocyclic organic compound. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Bromoethyl)hydantoin typically involves the bromination of ethyl hydantoin. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. The general reaction scheme is as follows:

    Starting Material: Ethyl hydantoin

    Reagent: Bromine (Br2)

    Solvent: Acetic acid or another suitable solvent

    Conditions: The reaction is usually conducted at room temperature or slightly elevated temperatures to facilitate the bromination process.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions: 5-(2-Bromoethyl)hydantoin undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other higher oxidation state products.

    Reduction Reactions: Reduction of the compound can lead to the formation of hydantoin derivatives with different functional groups.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols, solvents like dimethylformamide (DMF), and catalysts such as palladium.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

    Substitution: Various substituted hydantoin derivatives.

    Oxidation: Oxidized hydantoin compounds.

    Reduction: Reduced hydantoin derivatives.

Scientific Research Applications

5-(2-Bromoethyl)hydantoin is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of anticonvulsant and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(2-Bromoethyl)hydantoin involves its interaction with various molecular targets. The bromine atom in the compound can participate in electrophilic substitution reactions, making it a valuable intermediate in organic synthesis. Additionally, the hydantoin ring structure is known to interact with biological macromolecules, potentially influencing enzyme activity and protein function.

Comparison with Similar Compounds

    Hydantoin: The parent compound, which is a heterocyclic organic compound with the formula C3H4N2O2.

    Phenytoin: A hydantoin derivative used as an anticonvulsant.

    Ethotoin: Another hydantoin derivative with anticonvulsant properties.

Uniqueness: 5-(2-Bromoethyl)hydantoin is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity compared to other hydantoin derivatives

Properties

IUPAC Name

5-(2-bromoethyl)imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN2O2/c6-2-1-3-4(9)8-5(10)7-3/h3H,1-2H2,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFNNVNAMCNAOIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)C1C(=O)NC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80322439
Record name 5-(2-Bromoethyl)hydantoin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80322439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7471-52-5
Record name 7471-52-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401238
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(2-Bromoethyl)hydantoin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80322439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-Bromoethyl)hydantoin
Reactant of Route 2
5-(2-Bromoethyl)hydantoin
Reactant of Route 3
5-(2-Bromoethyl)hydantoin
Reactant of Route 4
5-(2-Bromoethyl)hydantoin
Reactant of Route 5
5-(2-Bromoethyl)hydantoin
Reactant of Route 6
Reactant of Route 6
5-(2-Bromoethyl)hydantoin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.